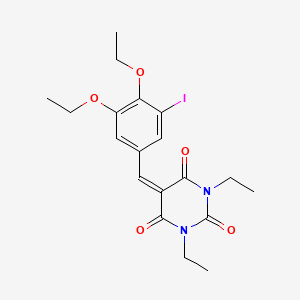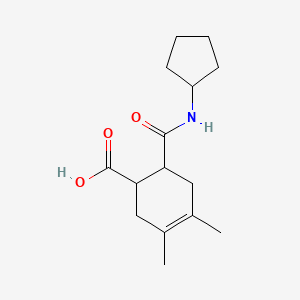
6-(Cyclopentylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.34802 g/mol This compound is characterized by its cyclohexene ring structure substituted with a cyclopentylamino group, a carbonyl group, and two methyl groups
Chemical Reactions Analysis
6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The cyclopentylamino group may facilitate binding to certain proteins or enzymes, while the carbonyl group could participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar compounds to 6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid include other cyclohexene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivity and applications. For example, compounds with different amino or carbonyl groups may have varying biological activities or industrial uses .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
6-(cyclopentylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H23NO3/c1-9-7-12(13(15(18)19)8-10(9)2)14(17)16-11-5-3-4-6-11/h11-13H,3-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
HDYHOIBFUFLCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2CCCC2)C(=O)O)C |
solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide](/img/structure/B10974457.png)
![2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974458.png)
![3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B10974464.png)
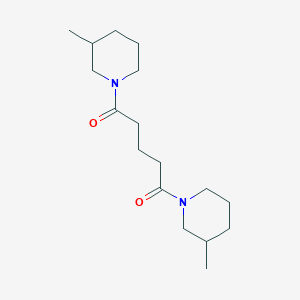
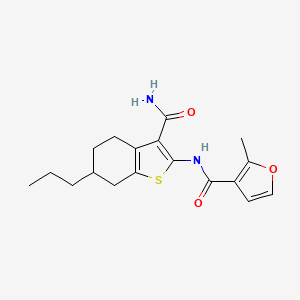
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B10974494.png)

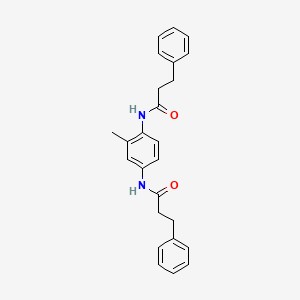
![{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974508.png)

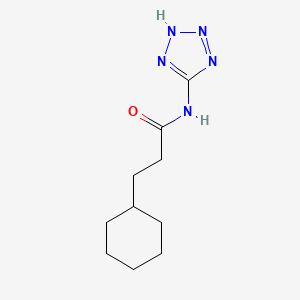
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B10974519.png)
